![molecular formula C12H13NO2 B12536365 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione CAS No. 663198-67-2](/img/structure/B12536365.png)
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of an amine with a dicarboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a different substitution pattern.
Prolinol: A pyrrolidine derivative with hydroxyl functional groups.
Uniqueness
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
663198-67-2 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12(13)15/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
MTZQVKQSLFWGKN-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CC(=O)CC2=O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC(=O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


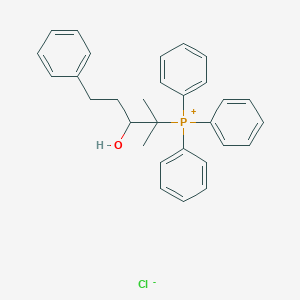
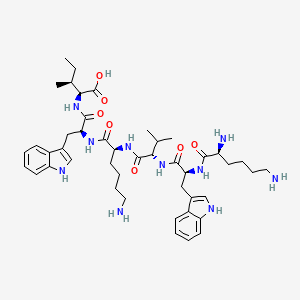
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
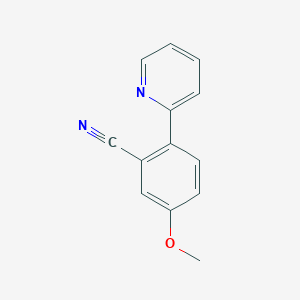
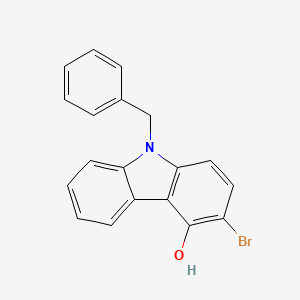
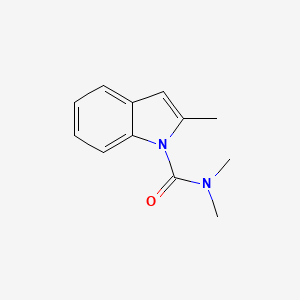
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
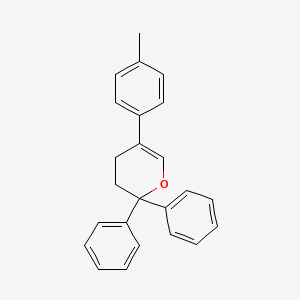
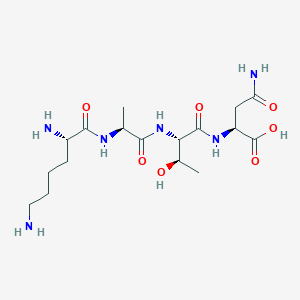
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
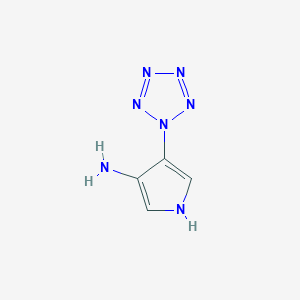
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
